molecular formula C18H19N5O4S B2595727 methyl (4-(N-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)sulfamoyl)phenyl)carbamate CAS No. 2034417-35-9

methyl (4-(N-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)sulfamoyl)phenyl)carbamate

Cat. No. B2595727
CAS RN: 2034417-35-9
M. Wt: 401.44
InChI Key: HFTXOQSUKAMFKW-UHFFFAOYSA-N
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Description

The compound you mentioned is a complex organic molecule that contains several functional groups, including a carbamate group, a sulfamoyl group, a pyrazole ring, and a pyridine ring. These functional groups suggest that the compound could have a variety of chemical properties and potential uses, particularly in the field of medicinal chemistry .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several heterocyclic rings and functional groups. The pyrazole and pyridine rings, for example, would contribute to the compound’s aromaticity and potentially its reactivity .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar carbamate and sulfamoyl groups could make the compound soluble in polar solvents .

Scientific Research Applications

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. If it’s intended to be a drug, for example, its mechanism of action would depend on the specific biological target it’s designed to interact with .

Future Directions

The future directions for this compound would depend on its intended use. If it’s a potential drug, for example, future research could involve testing its efficacy and safety in preclinical and clinical trials .

properties

IUPAC Name

methyl N-[4-[(2-methyl-5-pyridin-3-ylpyrazol-3-yl)methylsulfamoyl]phenyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N5O4S/c1-23-15(10-17(22-23)13-4-3-9-19-11-13)12-20-28(25,26)16-7-5-14(6-8-16)21-18(24)27-2/h3-11,20H,12H2,1-2H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFTXOQSUKAMFKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)C2=CN=CC=C2)CNS(=O)(=O)C3=CC=C(C=C3)NC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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